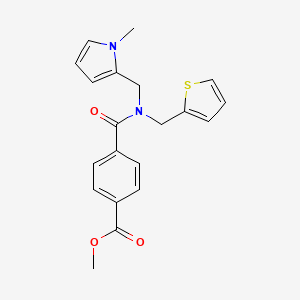

methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate

説明

特性

IUPAC Name |

methyl 4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-21-11-3-5-17(21)13-22(14-18-6-4-12-26-18)19(23)15-7-9-16(10-8-15)20(24)25-2/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDLSODEMRFZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate, with the CAS number 1251634-59-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, pharmacological properties, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate is , with a molecular weight of 368.5 g/mol. The compound features a complex structure that includes a pyrrole moiety and a thiophene group, which are often associated with various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 1251634-59-9 |

| Molecular Formula | C20H20N2O3S |

| Molecular Weight | 368.5 g/mol |

Pharmacological Properties

Research indicates that compounds containing pyrrole and thiophene groups can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activity of methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate has been explored in various studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial properties against certain bacterial strains, although specific data on its effectiveness against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa is still emerging .

- Neuropharmacological Effects : Given the presence of the pyrrole moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been studied as modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in neurocognitive disorders .

- Anti-inflammatory Properties : The benzoate component may contribute to anti-inflammatory effects, which are common in compounds designed for therapeutic use in inflammatory diseases.

Study on Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of various derivatives of pyrrole and thiophene highlighted the potential of methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate as a candidate for further development against resistant bacterial strains. The study utilized standard disk diffusion methods to assess inhibition zones against selected bacteria.

Neuropharmacological Evaluation

In another study focusing on neuropharmacological applications, derivatives similar to methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate were evaluated for their ability to modulate mAChR activity. The results indicated varying degrees of agonistic and antagonistic effects, suggesting that structural modifications could enhance receptor selectivity and efficacy .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and analogs from the evidence:

*Inferred from analogous procedures in cited evidence.

Key Findings:

Structural Diversity and Functional Groups: The target compound employs pyrrole and thiophene substituents, both aromatic heterocycles that enhance π-π interactions and solubility compared to aliphatic groups (e.g., pivaloyloxy in Compound 1c) .

Synthetic Methods :

- Suzuki coupling (used in Example 62) is a robust method for introducing aryl/heteroaryl groups, applicable to the target compound’s thiophene moiety .

- Carbamoylation, as seen in Compounds 1c and 42, is critical for forming the central carbamate bridge in the target structure .

Physicochemical Properties :

- The methyl ester in the target compound may confer higher hydrolytic stability compared to ethoxy esters (e.g., Compound 42), which are more prone to enzymatic cleavage .

- The fluorine atoms in Example 62 increase electronegativity and metabolic stability, whereas the target compound’s lack of halogens may alter its pharmacokinetic profile .

Research Implications

The combination of pyrrole and thiophene could optimize binding affinity in hydrophobic pockets, while the carbamoyl group may facilitate hydrogen bonding with target proteins. Further studies using crystallographic tools (e.g., SHELX for structural refinement or ORTEP for visualization ) are recommended to elucidate its 3D conformation and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。